Fructo-oligosaccharide DP14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

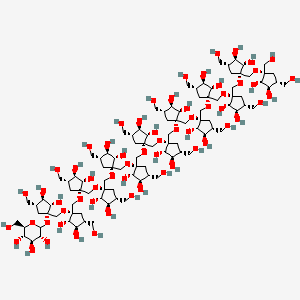

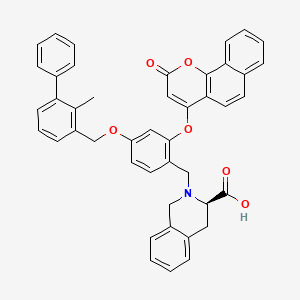

Fructo-oligosaccharide DP14 is a type of fructo-oligosaccharide, which are oligosaccharides composed of fructose units. These compounds are found naturally in many vegetables and function as an energy reservoir in plants . Fructo-oligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall health .

Vorbereitungsmethoden

Fructo-oligosaccharides, including Fructo-oligosaccharide DP14, can be synthesized through enzymatic processes. The primary method involves the use of fructosyltransferase enzymes, such as β-D-fructofuranosidases or β-fructosyltransferases, which catalyze the transfer of fructose units to sucrose, forming β-(2→1) fructosyl-fructose linkages . Industrial production often employs microbial fermentation using fungi like Aspergillus, Aureobasidium, and Penicillium . The purification process involves techniques such as ion exchange resins, activated charcoal, and microbial treatments to remove impurities and increase the purity of the final product .

Analyse Chemischer Reaktionen

Fructo-oligosaccharides undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Fructo-oligosaccharide DP14 has a wide range of scientific research applications. In chemistry, it is used as a substrate in enzymatic studies to understand the mechanisms of fructosyltransferase enzymes . In biology, it is studied for its prebiotic effects, promoting the growth of beneficial gut bacteria and improving gut health . In medicine, it is investigated for its potential to reduce the risk and severity of gastrointestinal infections, inflammation, and metabolic disorders . In industry, it is used as a low-calorie sweetener and a functional ingredient in food products .

Wirkmechanismus

The mechanism of action of Fructo-oligosaccharide DP14 involves its fermentation by gut bacteria to produce short-chain fatty acids (SCFA) and modulation of bile acids . These metabolites interact with host metabolism, leading to various health benefits. The fermentation process stimulates the growth of beneficial bacteria, which in turn enhances gut health and immune function .

Vergleich Mit ähnlichen Verbindungen

Fructo-oligosaccharide DP14 is similar to other fructo-oligosaccharides, such as inulin and oligofructose . These compounds share similar structures, consisting of fructose units linked by β-glycosidic bonds . this compound is unique due to its specific degree of polymerization, which can influence its prebiotic effects and functional properties . Other similar compounds include galactooligosaccharides and xylooligosaccharides, which also have prebiotic properties but differ in their monosaccharide composition and linkage types .

Eigenschaften

Molekularformel |

C104H180O62 |

|---|---|

Molekulargewicht |

2422.5 g/mol |

IUPAC-Name |

(3R,4S,5S,6R)-2-[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-2,3-dihydroxy-1,4-bis(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C104H180O62/c105-15-44-1-91(30-120,76(138)59(44)121)152-31-92(2-45(16-106)60(122)77(92)139)153-32-93(3-46(17-107)61(123)78(93)140)154-33-94(4-47(18-108)62(124)79(94)141)155-34-95(5-48(19-109)63(125)80(95)142)156-35-96(6-49(20-110)64(126)81(96)143)157-36-97(7-50(21-111)65(127)82(97)144)158-37-98(8-51(22-112)66(128)83(98)145)159-38-99(9-52(23-113)67(129)84(99)146)160-39-100(10-53(24-114)68(130)85(100)147)161-40-101(11-54(25-115)69(131)86(101)148)162-41-102(12-55(26-116)70(132)87(102)149)163-42-103(13-56(27-117)71(133)88(103)150)164-43-104(14-57(28-118)72(134)89(104)151)166-90-75(137)74(136)73(135)58(29-119)165-90/h44-90,105-151H,1-43H2/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90?,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+/m1/s1 |

InChI-Schlüssel |

VRVFELCUXPVWON-KPTRRDSGSA-N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@@H]([C@]1(CO)OC[C@]2(C[C@@H]([C@H]([C@@H]2O)O)CO)OC[C@]3(C[C@@H]([C@H]([C@@H]3O)O)CO)OC[C@]4(C[C@@H]([C@H]([C@@H]4O)O)CO)OC[C@]5(C[C@@H]([C@H]([C@@H]5O)O)CO)OC[C@]6(C[C@@H]([C@H]([C@@H]6O)O)CO)OC[C@]7(C[C@@H]([C@H]([C@@H]7O)O)CO)OC[C@]8(C[C@@H]([C@H]([C@@H]8O)O)CO)OC[C@]9(C[C@@H]([C@H]([C@@H]9O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CO |

Kanonische SMILES |

C1C(C(C(C1(CO)OCC2(CC(C(C2O)O)CO)OCC3(CC(C(C3O)O)CO)OCC4(CC(C(C4O)O)CO)OCC5(CC(C(C5O)O)CO)OCC6(CC(C(C6O)O)CO)OCC7(CC(C(C7O)O)CO)OCC8(CC(C(C8O)O)CO)OCC9(CC(C(C9O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)